molecular formula C18H14F3NO2 B5750102 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B5750102
M. Wt: 333.3 g/mol
InChI Key: TWNNMNMBPUISHO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as AMG-837, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzofuran carboxamides and has been studied for its effects on glucose homeostasis and insulin secretion.

Scientific Research Applications

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose homeostasis and increase insulin secretion in animal models of diabetes. 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been studied for its effects on pancreatic beta cells, which are responsible for insulin secretion. In addition, 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.

Mechanism of Action

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide acts as an agonist of the free fatty acid receptor 1 (FFAR1), also known as GPR40. FFAR1 is expressed in pancreatic beta cells and plays a key role in insulin secretion. Activation of FFAR1 by 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide leads to an increase in intracellular calcium levels, which triggers insulin secretion. In addition, 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to increase insulin secretion in animal models of diabetes, leading to improved glucose homeostasis. In addition, 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases. However, the long-term effects of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide on glucose homeostasis and insulin secretion are not yet fully understood.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its specificity for FFAR1 and its ability to increase insulin secretion. However, there are also limitations to using 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments, including its complex synthesis method and the need for expertise in organic chemistry. In addition, the long-term effects of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide on glucose homeostasis and insulin secretion are not yet fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, including further studies on its effects on glucose homeostasis and insulin secretion in animal models of diabetes. In addition, future studies could investigate the potential therapeutic applications of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in the treatment of other diseases, such as inflammation and metabolic disorders. Further research could also focus on improving the synthesis method for 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, making it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-nitrobenzyl alcohol with 2-(trifluoromethyl)phenylboronic acid, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The amine is then coupled with 3,5-dimethyl-4-fluorobenzoyl chloride to form the final product, 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. The synthesis of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-10-7-8-15-12(9-10)11(2)16(24-15)17(23)22-14-6-4-3-5-13(14)18(19,20)21/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNNMNMBPUISHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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